molecular formula C21H23ClN2O4S B3410369 8-(3-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896378-81-7

8-(3-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B3410369
CAS No.: 896378-81-7
M. Wt: 434.9 g/mol
InChI Key: QQRPQAKQXZQZAV-UHFFFAOYSA-N
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Description

8-(3-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of benzoyl and sulfonyl groups attached to a spirocyclic framework, which includes an oxa-diazaspirodecane core. The presence of both electron-withdrawing and electron-donating groups in its structure makes it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and a diamine under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 3-chlorobenzoyl chloride and an appropriate Lewis acid catalyst.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(3-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the benzoyl group to a benzyl alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in anhydrous conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

8-(3-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(3-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of both electron-withdrawing and electron-donating groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
  • This compound analogs : Compounds with similar spirocyclic structures but different substituents.
  • Spirocyclic compounds : Other spirocyclic compounds with different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-chlorophenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S/c1-16-5-7-19(8-6-16)29(26,27)24-13-14-28-21(24)9-11-23(12-10-21)20(25)17-3-2-4-18(22)15-17/h2-8,15H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRPQAKQXZQZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(3-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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